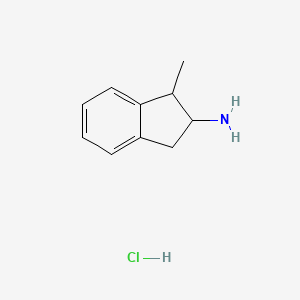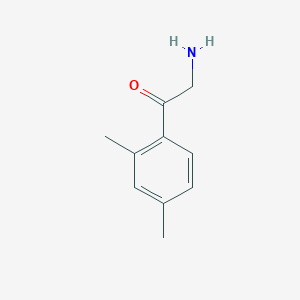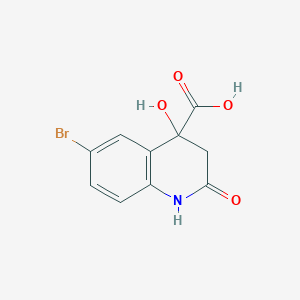
6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H8BrNO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the reaction of anthranilic acid derivatives with bromine and other reagents under controlled conditions. One common method involves the bromination of 4-hydroxyquinoline followed by oxidation and carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
科学的研究の応用
6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Derivatives of this compound are being investigated for their potential as antimicrobial and anticancer agents.
作用機序
The mechanism of action of 6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its effects. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways .
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: A parent compound with similar structural features but lacking the bromine and carboxylic acid groups.
6-Bromoquinoline: Similar in structure but lacks the hydroxyl and carboxylic acid groups.
2-Oxo-1,2,3,4-tetrahydroquinoline: Lacks the bromine, hydroxyl, and carboxylic acid groups.
Uniqueness
6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of multiple functional groups, including bromine, hydroxyl, and carboxylic acid. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
特性
分子式 |
C10H8BrNO4 |
|---|---|
分子量 |
286.08 g/mol |
IUPAC名 |
6-bromo-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO4/c11-5-1-2-7-6(3-5)10(16,9(14)15)4-8(13)12-7/h1-3,16H,4H2,(H,12,13)(H,14,15) |
InChIキー |
NMQVKNLJDHIPEB-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(C1(C(=O)O)O)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


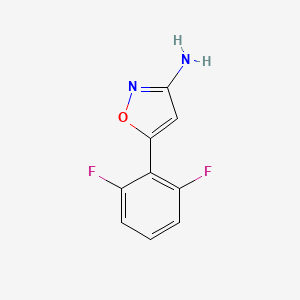
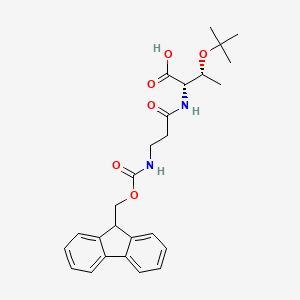

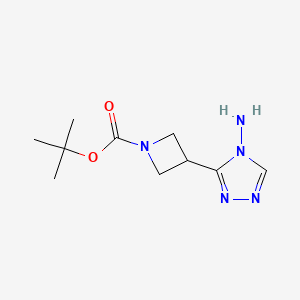
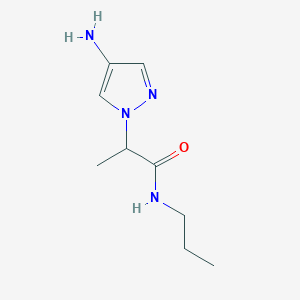
![5-Bromo-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B13532846.png)
![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)

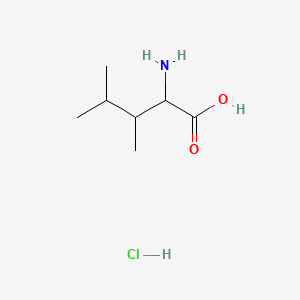
![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
